molecular formula C20H26N2O4S B5522380 (4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5522380
M. Wt: 390.5 g/mol
InChI Key: KTASAXJMGUESQR-MSOLQXFVSA-N
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Description

(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.16132849 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasorelaxant Agents

Benzofuran derivatives have been studied for their significant vasodilatation properties. For example, benzofuran-morpholinomethyl-pyrazoline hybrids exhibited vasorelaxant activities superior to prazosin, a standard vasodilator, in rat aortic rings. This suggests potential therapeutic applications in managing cardiovascular conditions by modulating blood vessel tone (Hassan et al., 2014).

Antimicrobial and Antioxidant Activities

Another research avenue for benzofuran derivatives is their antimicrobial and antioxidant properties. Functionalized benzofuran compounds have shown a degree of antimicrobial and antioxidant activities, with certain compounds exhibiting superior effects compared to standard substances like butylated hydroxyanisole (BHA). These findings indicate benzofuran derivatives could serve as a basis for developing new antimicrobial and antioxidant agents, offering potential benefits in food preservation and the treatment of infections (Rangaswamy et al., 2017).

Electrochemical Applications

In the field of electrochemistry, benzofuran derivatives have been utilized in modifying electrodes to detect nanomolar concentrations of hydrazine, an environmental and biological analyte. The enhanced conductivity and catalytic activity of the modified electrode towards hydrazine oxidation demonstrate the utility of benzofuran derivatives in developing sensitive and efficient sensors for environmental monitoring and health care applications (Mazloum‐Ardakani & Khoshroo, 2013).

Heterocyclic Chemistry

Benzofuran derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating the versatility of benzofuran as a core structure in medicinal chemistry. For instance, the synthesis of pyrazole, pyrimidine, and pyridine derivatives containing benzofuran moieties highlights the potential of these compounds in exploring new therapeutic agents with varied biological activities (Abdelhamid et al., 2012).

Properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)5-7-21-8-9-22(18-13-27(24,25)12-17(18)21)20(23)16-3-4-19-15(11-16)6-10-26-19/h3-5,11,17-18H,6-10,12-13H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASAXJMGUESQR-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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